(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-phenyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS/c23-20-18(22(29)25-14-7-2-1-3-8-14)19-21(27-17-11-5-4-10-16(17)26-19)28(20)24-13-15-9-6-12-30-15/h1-13H,23H2,(H,25,29)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFVLSMBWAXLA-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural features include:
- Pyrroloquinoxaline core : Known for its diverse biological activities.
- Thiophen moiety : Contributes to the compound's electronic properties and enhances biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrroloquinoxaline have shown activity against various bacterial strains. In vitro tests reveal that:
- Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
Antitumor Activity
Pyrroloquinoxaline derivatives have been investigated for their antitumor properties, particularly in inhibiting cancer cell proliferation. Compounds similar to this compound have demonstrated:
Anti-inflammatory Activity
The anti-inflammatory effects of pyrroloquinoxaline derivatives have been documented in several studies. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of pyrroloquinoxaline derivatives for their antimicrobial efficacy. The results showed that modifications in the thiophen moiety significantly enhanced activity against gram-positive bacteria .
- Antitumor Efficacy : In another investigation, a related compound was tested against multiple cancer cell lines, demonstrating potent inhibitory effects on cell viability through apoptosis induction .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrroloquinoxaline core and a thiophene moiety. This structural configuration is known to enhance biological activity. The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The formation of the thiophen-2-ylmethylene amino group through condensation reactions is a critical step in its synthesis.
Research has investigated the biological activity of this compound across several domains, notably:
- Anticancer Activity
- Antimicrobial Activity
- Anti-inflammatory Activity
Anticancer Activity
Numerous studies have reported significant cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assessments demonstrated potent antiproliferative activity against human cancer cell lines such as A431 (epidermoid carcinoma) and HepG-2 (liver cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin.
Mechanisms of Action:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- DNA Interaction : Molecular docking studies suggest that the compound can intercalate into DNA, disrupting replication processes.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays, demonstrating effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects in preclinical models. It significantly reduces pro-inflammatory cytokine levels in vitro and shows lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several case studies have highlighted the efficacy of this compound in specific applications:
Case Study 1: Anticancer Efficacy
- A study on A431 cells showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure.
- Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: Antimicrobial Potential
- In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus.
- The study concluded that it could serve as a lead candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogues and their structural differences compared to the target compound:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound (logP ~3.5, estimated) is less lipophilic than the phenethyl (logP ~4.2) and butyl derivatives (logP ~4.5) but more lipophilic than the 3-hydroxybenzylidene analogue (logP ~2.8) due to substituent polarity .
- Solubility : The 3-hydroxybenzylidene and 2,5-dimethoxyphenyl derivatives exhibit higher aqueous solubility (>50 μM) owing to polar substituents, whereas the target compound’s solubility is moderate (~10 μM) .
- pKa : The morpholinylethyl derivative () has a predicted pKa of 12.38, suggesting protonation at physiological pH, which could enhance tissue penetration .
Q & A
Q. How are derivatives designed for targeting specific biological pathways (e.g., kinase vs. protease inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
